2(3H)-THIAZOLETHIONE,4-HYDROXY-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Thiazolol, 2-mercapto- is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazolol, 2-mercapto- typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . This reaction is carried out in ethanol and triethylamine, yielding the desired thiazole derivative. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of 4-Thiazolol, 2-mercapto- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 4-Thiazolol, 2-mercapto- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiazole ring’s aromaticity allows for electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 4-Thiazolol, 2-mercapto-.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2(3H)-Thiazolethione, 4-hydroxy- has been investigated for its potential therapeutic benefits:

- Antimicrobial Activity : Studies demonstrate that this compound exhibits significant antimicrobial properties against multi-drug resistant bacteria, indicating its potential as a lead compound for antibiotic development.

- Anticancer Effects : In vitro research has shown that it induces apoptosis in various cancer cell lines by activating caspases and altering mitochondrial membrane potential. For example, it demonstrated cytotoxic effects with IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

Photobiological Studies

The compound serves as an effective source of photochemically generated hydroxyl radicals. Upon irradiation, it induces strand breaks in DNA through the generation of these radicals, which are confirmed by electron paramagnetic resonance spectroscopy. This property makes it a valuable tool for investigating photobiological processes .

Antioxidant Properties

2(3H)-Thiazolethione, 4-hydroxy- has shown the ability to scavenge free radicals, thereby providing protective effects against oxidative stress. This characteristic is crucial in developing antioxidants for therapeutic applications.

Antimicrobial Study

A recent study highlighted the efficacy of 2(3H)-Thiazolethione, 4-hydroxy- against strains of bacteria resistant to conventional antibiotics. The results indicated that the compound could inhibit bacterial growth effectively, suggesting its potential role in antibiotic formulation.

Anticancer Research

In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of the compound. The results showed significant apoptosis rates correlated with concentration levels, emphasizing its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of 4-Thiazolol, 2-mercapto- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The specific molecular targets and pathways depend on the biological context and the particular derivative of the compound being studied.

Comparación Con Compuestos Similares

Thiazole: A parent compound with a similar structure but without the mercapto group.

Benzothiazole: Contains a fused benzene ring, offering different biological activities.

Oxazole: Similar to thiazole but with an oxygen atom instead of sulfur.

Uniqueness: 4-Thiazolol, 2-mercapto- is unique due to the presence of the mercapto group, which enhances its reactivity and allows for the formation of more diverse derivatives. This functional group also contributes to its potent biological activities, making it a valuable compound in various research and industrial applications .

Propiedades

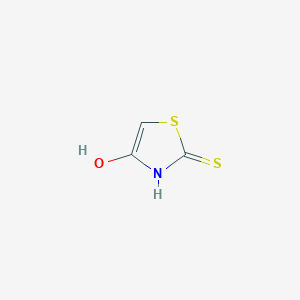

IUPAC Name |

4-hydroxy-3H-1,3-thiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NOS2/c5-2-1-7-3(6)4-2/h1,5H,(H,4,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLPKVGYPVJJJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)S1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NOS2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.20 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.